molecular formula C16H14ClNO3 B370849 Ethyl 3-[(4-chlorobenzoyl)amino]benzoate

Ethyl 3-[(4-chlorobenzoyl)amino]benzoate

Cat. No.: B370849
M. Wt: 303.74g/mol
InChI Key: QQIMQJHQYUYJAM-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-chlorobenzoyl)amino]benzoate (molecular formula: C₁₆H₁₄ClNO₃) is an ester derivative featuring a benzoate core substituted at the 3-position with a 4-chlorobenzoylamino group. Its structure is characterized by a 4-chlorobenzoyl moiety linked via an amide bond to the 3-amino position of ethyl benzoate.

Properties

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74g/mol

IUPAC Name

ethyl 3-[(4-chlorobenzoyl)amino]benzoate

InChI

InChI=1S/C16H14ClNO3/c1-2-21-16(20)12-4-3-5-14(10-12)18-15(19)11-6-8-13(17)9-7-11/h3-10H,2H2,1H3,(H,18,19)

InChI Key

QQIMQJHQYUYJAM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with the target molecule but differ in substitution positions or functional groups:

Compound Name Molecular Formula Molecular Weight Key Structural Features
Ethyl 4-[(4-chlorobenzoyl)amino]benzoate C₁₆H₁₄ClNO₃ 289.74 4-Amino position substituted with 4-chlorobenzoyl; ethyl ester at para position .
Ethyl 4-[(4-chlorobenzyl)amino]benzoate C₁₆H₁₆ClNO₂ 289.76 Benzylamine linkage (4-chlorobenzyl) instead of benzoylamino; para substitution .
Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate C₁₇H₁₅Cl₂NO₄ 368.21 3-Amino substituted with 2,4-dichlorophenoxy acetyl group; increased halogenation .
Ethyl 4-chloro-3-nitrobenzoate C₉H₈ClNO₄ 229.62 Nitro and chloro substituents on the aromatic ring; no amide functionality .

Key Observations :

  • Functional Groups: Replacing the benzoylamino group with a benzylamino group (as in Ethyl 4-[(4-chlorobenzyl)amino]benzoate) reduces polarity, while dichlorophenoxy acetyl substitution enhances halogen content and lipophilicity .

Physicochemical Properties

  • Polarity and Solubility :
    • The target compound’s amide and ester groups confer moderate polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMSO) compared to purely aromatic analogs.
    • Ethyl 4-chloro-3-nitrobenzoate, lacking amide bonds, exhibits lower solubility in polar solvents due to nitro group dominance .
  • Molecular Weight and Lipophilicity: Dichlorophenoxy-substituted derivatives (e.g., C₁₇H₁₅Cl₂NO₄) show higher molecular weights (~368 Da) and logP values, favoring membrane permeability .

Data Tables

Table 1: Structural and Functional Comparison

Property Ethyl 3-[(4-Chlorobenzoyl)amino]benzoate Ethyl 4-[(4-chlorobenzoyl)amino]benzoate Ethyl 4-[(4-chlorobenzyl)amino]benzoate
Substitution Position 3-position 4-position 4-position
Functional Group Amide (benzoylamino) Amide (benzoylamino) Amine (benzylamino)
Molecular Weight 289.74 289.74 289.76
Polarity High (amide + ester) High (amide + ester) Moderate (amine + ester)

Preparation Methods

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89–7.32 (m, 8H, aromatic), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.38 (t, J = 7.1 Hz, 3H, CH₃).

  • FTIR : 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O).

Crystallographic Data

Single-crystal X-ray analysis (Source) confirms the planar amide linkage (C-N-C=O dihedral = 178.5°) and interlayer π-stacking (3.4 Å spacing). The ethyl group adopts a gauche conformation to minimize steric hindrance .

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